N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine
Description
N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and an (E)-phenyldiazenyl substituent at position 4. The (E)-configuration of the diazenyl group ensures spatial orientation critical for intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence solubility and biological activity .
Properties
CAS No. |
119023-95-9 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
N,N-dimethyl-6-phenyldiazenylpyridazin-3-amine |
InChI |
InChI=1S/C12H13N5/c1-17(2)12-9-8-11(15-16-12)14-13-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
DSMIIRYZFSIMSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a diazonium salt. One common method is the coupling of 6-aminopyridazine with a diazonium salt derived from aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, forming amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: N-oxides of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyridazines with various functional groups.
Scientific Research Applications
N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazenyl group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from structural analogues.
Biological Activity
N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with phenyldiazenyl compounds. The general synthetic pathway includes:
- Starting Materials : Pyridazine derivatives and phenyldiazenyl reagents.
- Reaction Conditions : The reaction is usually conducted in organic solvents under controlled temperatures to ensure optimal yields.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
This compound exhibits various biological activities, primarily in antimicrobial and anticancer domains. Below are summarized findings regarding its biological effects:
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, demonstrate significant antimicrobial properties against a range of pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested .
Anticancer Properties
The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies revealed that it can induce apoptosis in human carcinoma cells, with IC50 values around 20 µM for certain cell lines . Mechanistic studies suggest that the compound may act by disrupting cellular signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency.
- Pyridazine Core : Modifications to the pyridazine nucleus can enhance or diminish biological activity, indicating that this structural element is crucial for its mechanism of action.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A series of experiments conducted by Alnassar et al. demonstrated that modifications to the phenyl group could enhance antimicrobial activity against resistant strains of bacteria .
- Cancer Cell Line Research : A study published in MDPI reported that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
